molecular formula C16H24O3 B13757580 4-Isopropyl-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane CAS No. 61683-86-1

4-Isopropyl-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane

Cat. No.: B13757580
CAS No.: 61683-86-1
M. Wt: 264.36 g/mol
InChI Key: SAPSRDCAWQTFLZ-UHFFFAOYSA-N
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Description

4-Isopropyl-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane is an organic compound with a complex structure that includes an isopropyl group, a methoxyphenyl group, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-methoxybenzaldehyde with isopropylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to cyclization with acetone in the presence of an acid catalyst to form the dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The dioxane ring can be reduced under specific conditions to form a diol.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-isopropyl-2-(4-formylphenyl)-5,5-dimethyl-1,3-dioxane.

    Reduction: Formation of 4-isopropyl-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-diol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Isopropyl-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The dioxane ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropyl-2-(4-methoxyphenyl)-1,3,2-oxazaphosphepane 2-oxide: Similar structure but contains a phosphorus atom.

    4-Isopropyl-2-(4-methoxyphenyl)-1H-pyrrole: Contains a pyrrole ring instead of a dioxane ring.

Uniqueness

4-Isopropyl-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane is unique due to its dioxane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

61683-86-1

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5,5-dimethyl-4-propan-2-yl-1,3-dioxane

InChI

InChI=1S/C16H24O3/c1-11(2)14-16(3,4)10-18-15(19-14)12-6-8-13(17-5)9-7-12/h6-9,11,14-15H,10H2,1-5H3

InChI Key

SAPSRDCAWQTFLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(COC(O1)C2=CC=C(C=C2)OC)(C)C

Origin of Product

United States

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